molecular formula C18H11FN2S B5323063 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No. B5323063
M. Wt: 306.4 g/mol
InChI Key: ZLXOMUIJEUEXIB-GDNBJRDFSA-N
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Description

3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as FPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPAC belongs to the class of acrylonitrile derivatives, which have been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Scientific Research Applications

3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In a study conducted by Zhang et al., this compound was found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound was also found to exhibit antitumor activity against various cancer cell lines, including HepG2, MCF-7, and A549. In addition, this compound was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting key enzymes or signaling pathways involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in HepG2 cells by activating the mitochondrial apoptotic pathway. This compound was also found to inhibit the migration and invasion of HepG2 cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound was found to inhibit the production of reactive oxygen species (ROS) and malondialdehyde (MDA) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. In addition, this compound has been shown to exhibit potent antitumor and anti-inflammatory effects, which could be useful for the treatment of cancer and inflammatory diseases. However, one of the main limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. Firstly, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its biological activities. Secondly, the potential toxicity of this compound needs to be further investigated in order to determine its safety profile. Thirdly, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic properties. Finally, the in vivo efficacy and pharmacokinetics of this compound need to be further evaluated in animal models in order to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The synthesis of this compound involves a simple and efficient method that can be easily scaled up for large-scale production. However, the potential toxicity of this compound needs to be further investigated before it can be used in clinical settings. The research on this compound has opened up new avenues for the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-fluorobenzaldehyde and 4-phenyl-2-thiohydantoin in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with acrylonitrile in the presence of potassium carbonate and acetonitrile to yield this compound. The overall synthesis route is shown in Figure 1.

properties

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXOMUIJEUEXIB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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